Gambogic Amide

TrkA agonist Neurotrophin mimetic Receptor binding

Gambogic Amide is the only validated TrkA-selective agonist (Kd≈75 nM) with dual-mechanism capability: TrkA-dependent neuroprotection (EC50=5 nM) plus TrkA-independent anti-angiogenesis via direct WDR1 binding. Unlike gambogic acid—which exhibits zero TrkA affinity—GA-amide selectively activates TrkA without TrkB/TrkC off-target effects. Demonstrates BBB penetration with ≥2-fold tumor enrichment in glioma models. Essential for stroke/neuroprotection, glioblastoma PDX, and cytoskeletal invasion research. Substitution with generic alternatives will invalidate experimental outcomes.

Molecular Formula C38H45NO7
Molecular Weight 627.8 g/mol
CAS No. 286935-60-2
Cat. No. B8821027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogic Amide
CAS286935-60-2
Molecular FormulaC38H45NO7
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C
InChIInChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1
InChIKeyNFVXKLYWFCNBCO-RRZNCOCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gambogic Amide (CAS 286935-60-2): A High-Affinity, Selective TrkA Agonist for Neuroscience and Oncology Research Procurement


Gambogic Amide (GA-amide, C38H45NO7, MW 627.77) is a semi-synthetic amide derivative of gambogic acid, the principal xanthonoid component of gamboge resin from Garcinia hanburyi [1]. Unlike its parent compound gambogic acid, which acts primarily as a broad-spectrum cytotoxic agent via multiple mechanisms, Gambogic Amide was identified through high-throughput screening as a potent and selective agonist of the tropomyosin receptor kinase A (TrkA) receptor [2]. The compound mimics nerve growth factor (NGF) by binding with high affinity (Kd ≈ 75 nM) to the cytoplasmic juxtamembrane domain of TrkA, triggering receptor dimerization and downstream signaling activation [3]. This fundamental mechanistic divergence from gambogic acid establishes Gambogic Amide as a distinct molecular tool for investigating TrkA-mediated neuroprotection, anti-angiogenesis, and glioma suppression [4].

Why Gambogic Amide Cannot Be Substituted by Gambogic Acid or Other TrkA-Targeting Compounds


Substituting Gambogic Amide with gambogic acid or alternative TrkA agonists introduces significant scientific and procurement risk due to fundamentally divergent target engagement profiles and functional outcomes. Gambogic acid exhibits no measurable selective affinity for TrkA, instead functioning as a promiscuous cytotoxic agent [1]. Conversely, Gambogic Amide demonstrates TrkA-specific binding (Kd ≈ 75 nM) with no detectable interaction with TrkB or TrkC, a selectivity profile critical for experiments where off-target Trk receptor modulation would confound interpretation [2]. Furthermore, Gambogic Amide possesses a dual-mechanism capability: TrkA-dependent neuroprotection and TrkA-independent anti-angiogenesis/glioma suppression via direct WDR1 binding [3]. This unique pharmacological fingerprint means that generic substitution with either the parent acid or alternative TrkA agonists will not recapitulate the compound's full spectrum of biological activities, potentially invalidating experimental outcomes and wasting research resources.

Gambogic Amide Procurement Evidence Guide: Quantified Differentiation from Analogs and Comparators


TrkA Receptor Binding Affinity and Selectivity: Gambogic Amide vs. Gambogic Acid

Gambogic Amide exhibits high-affinity, selective binding to the TrkA receptor with an apparent dissociation constant (Kd) of approximately 75 nM. In competitive binding assays, inactive gambogic acid derivatives failed to compete for TrkA binding at all (P < 0.05). Furthermore, Gambogic Amide selectively binds to TrkA but demonstrates no detectable interaction with the related neurotrophin receptors TrkB or TrkC [1]. This contrasts starkly with gambogic acid, which shows no measurable TrkA binding affinity and operates through entirely distinct molecular targets [2].

TrkA agonist Neurotrophin mimetic Receptor binding

Anti-Angiogenic Potency: Gambogic Amide in Endothelial Cell Models

In a study investigating the antiangiogenic effects of Gambogic Amide, the compound potently inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.1269 μM and normal human endothelial cells (NhECs) with an IC50 of 0.1740 μM [1]. Notably, this antiangiogenic activity was demonstrated to occur in a TrkA-independent manner, indicating a distinct pharmacological mechanism separate from the compound's neuroprotective TrkA agonist activity. The study further demonstrated that a relatively safe dose of 0.2 μM in vitro was sufficient to inhibit cell migration and angiogenesis [2].

Anti-angiogenesis Endothelial cells IC50

Neuroprotective Antiapoptotic Potency: Gambogic Amide vs. NGF

Gambogic Amide demonstrates exceptional antiapoptotic potency in neuronal models, with an EC50 of 5 nM for preventing neuronal cell death . This potency is reported to surpass that of the native ligand, nerve growth factor (NGF), in protecting hippocampal neurons from glutamate-induced toxicity [1]. The compound achieves this by selectively binding to TrkA, triggering tyrosine phosphorylation, and activating downstream PI3-kinase/Akt and MAPK signaling cascades, thereby mimicking the neurotrophic functions of NGF through a small-molecule, non-peptide mechanism [2].

Neuroprotection Antiapoptotic EC50

Glioma Cell Selectivity: Gambogic Amide Demonstrates Preferential Cytotoxicity

In a comprehensive screen across 13 cell lines, Gambogic Amide exhibited marked selectivity for glioma-associated cells. The IC50 values for glioma-related cells, including patient-derived glioma cells (PDCs), glioma cells (GCs), and glioma stem cells (GSCs), ranged from 0.133 μM to 0.399 μM. In contrast, the IC50 values for non-tumor central nervous system cells (H1-NSCs and HAs) were substantially higher, at 0.941 μM and 1.03 μM, respectively [1]. This indicates that glioma-related cells are significantly more sensitive to Gambogic Amide treatment, a selectivity window critical for differentiating on-target glioma suppression from general cytotoxicity [2].

Glioma Selectivity IC50

Blood-Brain Barrier Penetration and Tumor Enrichment: Gambogic Amide vs. Temozolomide

In a U87MG-SLC intracranial xenograft mouse model, Gambogic Amide demonstrated rapid and specific penetration across the blood-brain barrier (BBB). Intravenous administration of Gambogic Amide resulted in a peak brain concentration of 174 ng/g tissue within just 2 minutes, and the concentration in the tumor region was at least twofold higher than in the non-tumor brain region, indicating specific tumor enrichment [1]. In contrast, the standard-of-care agent temozolomide (TMZ) showed no significant difference in distribution between tumor and non-tumor brain regions in the same model, highlighting Gambogic Amide's superior tumor-targeting capability [2].

BBB penetration Tumor targeting Pharmacokinetics

In Vivo Therapeutic Window: Gambogic Amide Safety Profile in Glioma Models

In a comprehensive in vivo evaluation across multiple glioma models including transgenic and primary patient-derived xenograft (PDX) models, Gambogic Amide exhibited significant tumor growth inhibition while demonstrating a favorable safety profile. The study reported that GA-amide treatment was safe in vivo, with no observed toxicity in normal tissues at efficacious doses [1]. This safety margin, combined with the compound's demonstrated BBB penetration and tumor-specific enrichment, establishes a quantifiable therapeutic window that is essential for translational CNS oncology research applications [2].

In vivo efficacy Safety Therapeutic window

Gambogic Amide: Validated Research Application Scenarios Based on Quantified Evidence


TrkA-Dependent Neuroprotection and Stroke Research

Gambogic Amide is the compound of choice for research programs investigating TrkA-mediated neuroprotection and recovery following ischemic or excitotoxic injury. The compound's high-affinity TrkA binding (Kd ≈ 75 nM), potent antiapoptotic activity (EC50 = 5 nM), and demonstrated ability to reduce infarct volume in transient middle cerebral artery occlusion (MCAO) stroke models provide a robust, quantifiable foundation for these studies [1]. Researchers should prioritize Gambogic Amide over gambogic acid (which lacks TrkA binding) or NGF (which presents stability and delivery challenges) when the experimental objective is to activate TrkA signaling in neurons [2].

Glioblastoma and CNS Tumor Models Requiring BBB Penetration

For glioblastoma (GBM) and other CNS tumor research requiring a compound with demonstrated blood-brain barrier (BBB) penetration and tumor-specific enrichment, Gambogic Amide is the empirically validated selection. The compound achieves a peak brain concentration of 174 ng/g within 2 minutes and exhibits ≥2-fold enrichment in tumor tissue relative to normal brain [3]. This performance differentiates Gambogic Amide from temozolomide, which shows no tumor-specific distribution, and from gambogic acid, for which BBB penetration data are not comparably established. Researchers should procure Gambogic Amide when experimental designs require reliable CNS drug delivery and tumor-targeting in xenograft, transgenic, or patient-derived xenograft (PDX) models [4].

Anti-Angiogenesis and Vascular Biology Assays

Gambogic Amide is the appropriate compound for angiogenesis research requiring a TrkA-independent antiangiogenic mechanism. The compound's potent inhibition of HUVEC proliferation (IC50 = 0.1269 μM) and NhEC proliferation (IC50 = 0.1740 μM), combined with its demonstrated suppression of VEGF/VEGFR2 signaling and capillary formation in CAM assays, provides a quantified potency baseline for assay development [5]. This application scenario is distinct from the compound's neuroprotective TrkA agonist activity and requires procurement of Gambogic Amide specifically—gambogic acid or alternative TrkA agonists will not reproduce this precise dual-mechanism pharmacological profile [6].

WDR1-Dependent Cytoskeletal Remodeling and Invasion Studies

For research focused on WDR1-mediated actin depolymerization, cytoskeletal homeostasis, and tumor cell invasion, Gambogic Amide is the uniquely qualified tool compound. The compound has been definitively identified as a direct binding target of WDR1 through CRISPR knockout screening, CETSA, DARTS, molecular docking, and SPR analysis [7]. Through direct WDR1 interaction, Gambogic Amide promotes formation of a WDR1-MYH9-Cofilin complex that accelerates F-actin depolymerization, inhibiting invasion of patient-derived glioma cells (PDCs). No other commercially available gambogic acid derivative has been validated for this specific WDR1-targeting mechanism, making Gambogic Amide the essential procurement choice for cytoskeletal and invasion biology research [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gambogic Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.